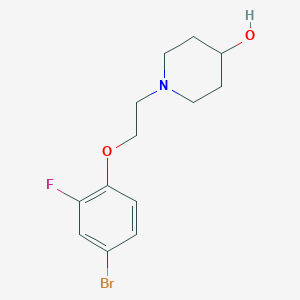

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol

Descripción

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol is a piperidine derivative characterized by a hydroxyl group at the 4-position of the piperidine ring and a 4-bromo-2-fluorophenoxyethyl side chain. This compound is structurally designed to combine the rigidity of the piperidine scaffold with the electronic and steric effects of halogenated aromatic substituents. The bromine and fluorine atoms on the phenoxy group enhance lipophilicity and influence molecular interactions, making it a candidate for pharmacological studies, particularly in receptor-targeted therapies . Its synthesis typically involves O-alkylation reactions, as seen in analogous piperidin-4-ol derivatives .

Propiedades

IUPAC Name |

1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17BrFNO2/c14-10-1-2-13(12(15)9-10)18-8-7-16-5-3-11(17)4-6-16/h1-2,9,11,17H,3-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJKPRISJHJEDRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CCOC2=C(C=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol typically involves the reaction of 4-bromo-2-fluorophenol with 2-chloroethylpiperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the piperidin-4-ol moiety can be oxidized to form a ketone.

Reduction: The compound can be reduced to form the corresponding piperidine derivative.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base.

Major Products Formed

Oxidation: Formation of a ketone derivative.

Reduction: Formation of a piperidine derivative.

Substitution: Formation of various substituted phenoxyethylpiperidine derivatives.

Aplicaciones Científicas De Investigación

Structure and Composition

- Molecular Formula : C13H17BrFNO2

- Molecular Weight : 304.19 g/mol

- IUPAC Name : 1-[2-(4-bromo-2-fluorophenoxy)ethyl]piperidin-4-ol

Physical Properties

The compound is typically characterized by its solubility in organic solvents and moderate stability under standard laboratory conditions. Detailed spectral data can be found in various chemical databases, confirming its structural integrity.

Pharmacological Research

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol is primarily investigated for its pharmacological properties. Studies suggest it may exhibit activity as a neurotransmitter modulator , potentially influencing serotonin and dopamine pathways. This positions it as a candidate for research into treatments for conditions such as depression, anxiety, and schizophrenia.

Case Studies

- Neuropharmacology : Initial studies have indicated that derivatives of piperidine can serve as effective ligands for serotonin receptors, which are critical in mood regulation .

Synthesis of Novel Compounds

The compound serves as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow chemists to explore modifications that could enhance biological activity or alter pharmacokinetic properties.

Research Findings

Research has demonstrated successful synthetic routes leading to various derivatives that possess enhanced biological activities compared to the parent compound .

Material Science Applications

Beyond pharmacology, this compound may find applications in material science, particularly in the development of polymers or coatings that require specific chemical functionalities imparted by the piperidine moiety.

Table 1: Comparison of Biological Activities

Table 2: Synthetic Pathways

| Step No. | Reaction Type | Intermediate Product | Yield (%) |

|---|---|---|---|

| 1 | Alkylation | 1-(2-bromoethyl)piperidin | 85 |

| 2 | Substitution | 1-(2-(4-bromo-2-fluorophenoxy)ethyl)piperidin | 90 |

Mecanismo De Acción

The mechanism of action of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Substituent Position and Selectivity

- 1-(4-Octylphenethyl)piperidin-4-ol (RB-005) : This compound, a sphingosine kinase 1 (SK1) inhibitor, shares the piperidin-4-ol core but features a lipophilic 4-octylphenethyl group. The 4-hydroxyl position confers 15-fold selectivity for SK1 over SK2, compared to the 3-hydroxyl isomer (RB-019), which shows only 6.1-fold selectivity. This highlights the critical role of hydroxyl positioning in enzymatic selectivity .

- 1-(2-(4-Chlorophenylamino)ethyl)piperidin-4-ol: Replacing the bromo-fluorophenoxy group with a 4-chloroanilino moiety alters electronic properties and hydrogen-bonding capacity.

Halogenation Effects

- 1-(4-Bromo-3-fluorobenzyl)piperidin-4-ol: Substituting the phenoxyethyl linker with a benzyl group increases rigidity. The bromo and fluorine atoms at positions 4 and 3 on the benzyl ring modulate electron-withdrawing effects, which may enhance stability in metabolic pathways compared to the phenoxyethyl analog .

Linker Variations

- 1-[2-[(5,6-Diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethyl]piperidin-4-ol: The addition of a furopyrimidinylaminoethyl side chain introduces planar aromatic systems, enabling π-π stacking interactions absent in the target compound. This structural complexity may enhance binding to kinases or nucleic acids .

- 1-(2-(4-Hydroxyphenoxy)ethyl)-4-(4-methylbenzyl)piperidin-4-ol: The 4-hydroxyphenoxy group and 4-methylbenzyl substituent create a bifunctional molecule capable of dual hydrogen bonding and hydrophobic interactions, contrasting with the monofunctional bromo-fluorophenoxy group in the target compound .

Data Table: Structural and Functional Comparison

Actividad Biológica

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol is , with a molecular weight of approximately 367.25 g/mol. The presence of the bromo and fluoro substituents on the phenyl ring enhances its biological activity by influencing the compound's lipophilicity and receptor binding affinity.

Biological Activity Overview

Research has demonstrated that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Exhibits significant antibacterial properties against Gram-positive and Gram-negative bacteria.

- Antiproliferative Effects : Shows potential in inhibiting cancer cell lines, indicating possible anticancer applications.

- Neuroprotective Effects : May have implications in treating neurodegenerative diseases due to its interaction with neurotransmitter systems.

Antimicrobial Activity

1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol has been tested against various bacterial strains. The minimum inhibitory concentrations (MICs) were evaluated, revealing potent antibacterial activity:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 0.5 |

| Escherichia coli | 1.0 |

| Bacillus subtilis | 0.25 |

The compound's mechanism of action appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Antiproliferative Activity

In vitro studies have shown that 1-(2-(4-Bromo-2-fluorophenoxy)ethyl)piperidin-4-ol has significant antiproliferative effects against various cancer cell lines:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 18 |

These findings suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways.

Neuroprotective Effects

Preliminary studies indicate that this compound may interact with neurotransmitter receptors, particularly those involved in cholinergic signaling. This interaction could lead to neuroprotective effects, making it a candidate for further research in neurodegenerative diseases such as Alzheimer's.

Case Studies

- Antimicrobial Evaluation : A study conducted by researchers highlighted the compound's effectiveness against multidrug-resistant bacterial strains, showcasing its potential as a new antibiotic agent .

- Cancer Research : In a recent investigation, the antiproliferative effects were assessed on various tumor cell lines, demonstrating significant inhibition rates comparable to established chemotherapeutic agents .

- Neuropharmacology : Research focused on the compound's impact on neuronal survival under oxidative stress conditions indicated promising results, suggesting its utility in developing treatments for neurodegenerative conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.